molecular formula C14H8Cl4 B121361 O,P'-Dde CAS No. 3424-82-6

O,P'-Dde

Cat. No. B121361
CAS RN: 3424-82-6
M. Wt: 318 g/mol
InChI Key: ZDYJWDIWLRZXDB-UHFFFAOYSA-N
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Description

O,P'-Dde, also known as 1,1,1-trichloro-2-(p-chlorophenyl)-2-(o-chlorophenyl) ethane, is a compound identified as an endocrine-disrupting chemical that can cause adverse effects on wildlife and humans through bioaccumulation . It is a metabolite of the pesticide DDT and has been found in fish tissues at concentrations of concern. O,P'-Dde is estrogenic and is believed to exert its effects by binding to the estrogen receptor .

Synthesis Analysis

While the papers provided do not directly discuss the synthesis of O,P'-Dde, they do mention various synthetic methods for related compounds. For instance, the synthesis of highly functionalized heterocycles can be achieved through palladium-catalyzed formation of C-O bonds from allenes, which is a method that could potentially be adapted for synthesizing derivatives of O,P'-Dde . Additionally, the synthesis of a stable molecular metal involving a Pd(dddt)2 complex provides insights into the synthesis of complex organometallic compounds, which could be relevant for the synthesis of O,P'-Dde analogs .

Molecular Structure Analysis

The molecular structure of O,P'-Dde is not directly analyzed in the provided papers. However, the structure of a related compound, [Pd(dddt)2]Ag1.54Br3.50, is described, which includes layers of donor cations and silver bromide complex anions . This information, while not specific to O,P'-Dde, gives a general idea of how chlorinated compounds can form complex structures with metals.

Chemical Reactions Analysis

The papers do not provide specific reactions involving O,P'-Dde. However, they do describe various chemical reactions that could be relevant to understanding the reactivity of O,P'-Dde. For example, the palladium-catalyzed formation of C-O bonds from allenes could be analogous to reactions that O,P'-Dde might undergo . The one-pot synthesis of pyridines via rhodium carbenoid induced ring expansion of isoxazoles is another example of the type of complex organic reactions that could be explored for O,P'-Dde derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of O,P'-Dde are not directly discussed in the provided papers. However, the detection and characterization of O,P'-Dde using aptamers suggest that it has specific binding properties that can be exploited for environmental monitoring . The paper on medaka fish indicates that O,P'-Dde can affect sexual development, which implies that it has biological activity likely related to its chemical structure . The description of the conducting properties and electronic band structure of [Pd(dddt)2]Ag1.54Br3.50 provides an example of how the physical properties of chlorinated compounds can be studied .

Relevant Case Studies

The effects of O,P'-Dde on wildlife are exemplified by a study on Japanese medaka fish, where in ovo exposure to the compound affected sexual development but not differentiation, indicating that O,P'-Dde may interfere with endocrine processes . Another case study involves the development of aptamers for the detection of O,P'-Dde, demonstrating its importance in environmental monitoring and the potential for creating specific probes for its detection .

Scientific Research Applications

1. Environmental Science: Uptake Modeling of DDT and its Degradation Products

  • Summary of the Application : This research focuses on estimating the uptake levels of DDT and its degradation products, including O,P’-DDE, in various crops by using crop-specific models .
  • Methods of Application : The researchers used modeling as an alternative method to estimate the environmental relevant levels of the contaminants. They applied a model that describes the diffusion rate of the environmental contaminants from soil to leafy vegetable to DDT and its degradation products .
  • Results or Outcomes : The predicted accumulation levels of DDT and its degradation products were found mainly in leafy vegetables, roots, cereals, and potato. The highest concentration levels were found in leafy vegetables in soil, followed by root, cereals, and potato respectively .

2. Environmental Chemistry: Fate of DDT Isomers and Metabolites

  • Summary of the Application : This research provides a literature review on the isomer ratios of DDT and its metabolites in the environment .
  • Methods of Application : The researchers checked over 2000 recent literature citations for information on the isomer ratios of DDT and its metabolites in the environment .
  • Results or Outcomes : The review revealed evidence for remarkable changes and shifts in O,P’-DDE/P,P’-DDE ratios of DDX .

3. Pharmacology: Effects of O,P’-DDE on Cell Death Pathways

  • Summary of the Application : This research aims to assess the in vitro effects of O,P’-DDE and O,P’-DDD in cell death pathways, oxidative parameters, and interaction with adrenal CYP’s involved in the steroidogenic process in the H295R cell line .
  • Methods of Application : The researchers conducted an in vitro study using the H295R cell line to assess the effects of O,P’-DDE and O,P’-DDD .
  • Results or Outcomes : The specific results or outcomes of this study are not provided in the summary. For more detailed information, I recommend referring to the original research article .

4. Environmental Chemistry: Isomer-Specific Analysis

  • Summary of the Application : This research provides a condensed review on the isomer ratios of DDT and its metabolites in the environment .
  • Methods of Application : The researchers checked recent literature citations for information on the isomer ratios of DDT and its metabolites in the environment .
  • Results or Outcomes : The review describes evidence for remarkable changes and shifts in O,P’-DDE/P,P’-DDE ratios of DDT-related compounds .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Our study aimed to assess the in vitro effects of O,P’-DDE and O,P’-DDD in cell death pathways, oxidative parameters, and interaction with adrenal CYP’s involved in the steroidogenic process in the H295R cell line . It was found that O,P’-DDE had a different effect than the O,P’-DDD on apoptosis, inhibiting this cell death pathway, but it promotes cell necrosis at higher concentrations . Therefore, we demonstrated important cell effects of O,P’-DDE; its plasma levels during mitotane therapy should be monitored as an important therapeutic parameter .

properties

IUPAC Name

1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYJWDIWLRZXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022313
Record name 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O,P'-Dde

CAS RN

3424-82-6
Record name o,p′-DDE
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3424-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-(2-Chlorophenyl-4'-chlorophenyl)-1,1-dichloroethene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,P'-DDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59908
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,o,p'-tetrachlorovinylidenebisbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.290
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name O,P'-DDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM084YLQ1L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,290
Citations
IG Hermsen, M Fassnacht, M Terzolo… - The Journal of …, 2011 - academic.oup.com
Context: In patients with adrenocortical carcinoma (ACC) mitotane activity has been suggested to depend on plasma levels 14mg/liter or greater and metabolite formation. Objective: …
Number of citations: 196 academic.oup.com
RM Donohoe, LR Curtis - Aquatic toxicology, 1996 - Elsevier
Persistent organochlorines such as chlordecone (CD), DDT, and DDT degradation products bioaccumulate in fish and potentially impair reproduction or development via estrogenic …
Number of citations: 229 www.sciencedirect.com
CE Lundholm - Comparative Biochemistry and Physiology Part C …, 1997 - Elsevier
1. The focus of this review is the effects and mechanism of action of p,p′-DDE on eggshell formation in birds. Inhibition of prostaglandin synthesis in the eggshell gland mucosa is a …
Number of citations: 286 www.sciencedirect.com
J Sun, C Wang, H Peng, G Zheng… - … science & technology, 2016 - ACS Publications
Previous studies have reported high body burdens of dichlorodiphenyltrichloroethane (DDT) and its metabolites in wild fishes worldwide. This study evaluated the adverse effects of 1,1-…
Number of citations: 33 pubs.acs.org
DM Papoulias, SA Villalobos, J Meadows… - Environmental …, 2003 - ehp.niehs.nih.gov
Despite being banned in many countries, dichlorodiphenyltrichloroethane (DDT) and its metabolites dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD…
Number of citations: 51 ehp.niehs.nih.gov
LJ Mills, RE Gutjahr-Gobell, RA Haebler, DJB Horowitz… - Aquatic toxicology, 2001 - Elsevier
Laboratory experiments were conducted with male summer flounder to assess the value of selected measures of endocrine status in fish as indicators of exposure to endocrine-…
Number of citations: 130 www.sciencedirect.com
JE Thomas, LT Ou, A Al-Agely - Reviews of environmental contamination …, 2008 - Springer
DDE (2, 2-bis (p-chlorophenyl)-1, 1-dichloroethylene) is not a natural product; it is found only as a recalcitrant degradation product of 2, 2-bis (p-chlorophenyl)-1, 1, 1-trichloroethane (…
Number of citations: 121 link.springer.com
S Mermer, M Yalcin, C Turgut - SN Applied Sciences, 2020 - Springer
Dichloro-diphenyl-trichloroethane (DDT) has been extensively used to control malaria during World War II as well as the other agricultural pests. DDT persists in the environment and …
Number of citations: 8 link.springer.com
RH Milston, MS Fitzpatrick, AT Vella… - Environmental …, 2003 - ehp.niehs.nih.gov
We evaluated the effect of short-term exposures to a xenobiotic chemical during early life-history stages on the long-term immune competence of chinook salmon (Oncoryhnchus …
Number of citations: 78 ehp.niehs.nih.gov
G Zaroogian, G Gardner, DB Horowitz… - Aquatic toxicology, 2001 - Elsevier
The intent of this study was to compare histopathologically the effect of 17β-estradiol (E 2 ), o,p′-DDT, octylphenol and p,p′-DDE on gonadal development and liver and kidney …
Number of citations: 111 www.sciencedirect.com

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